![molecular formula C16H18N2O4S B2799423 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 514183-40-5](/img/structure/B2799423.png)
2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N2O4S/c1-8(2)15-12(16)7-11(13(15)17)20-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 334.39. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Production
The compound 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, related to nicotinic acid, has been a subject of various studies in chemical synthesis and production. For instance, nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring have been synthesized, starting from 2-cyanonicotinic acid and coupling with methyl esters of l-α-amino acids (Ovdiichuk et al., 2015). Similarly, ecological methods for the production of nicotinic acid from commercially available raw materials, focusing on potential industrial applications, have been explored (Lisicki et al., 2022).
Pharmacological Potential
The pharmacological potential of compounds related to nicotinic acid has been a subject of interest. Synthesis and pharmacological studies of Thiazolidinones and Mannich Bases of nicotinic acid derivatives have been performed, exploring their antimicrobial and antitubercular activities (Dave et al., 2007).
Industrial Applications and Catalytic Processes
The compound's relevance in industrial applications, particularly in the food, pharmaceutical, and biochemical industries, has been highlighted. For instance, studies have focused on the intensification of nicotinic acid separation using organophosphorous solvating extractants by reactive extraction, beneficial for its production in these industries (Kumar et al., 2008). Additionally, nicotinium methane sulfonate, a bio-renewable protic ionic liquid and bi-functional catalyst, has been used for the synthesis of 2-amino-3-cyano pyridines, showing the catalytic prowess of derivatives of nicotinic acid (Tamaddon & Azadi, 2018).
Exploration of Heterocyclic Compounds
The exploration of heterocyclic compounds related to nicotinic acid has been a significant focus. Studies have synthesized sterically hindered 3-(azolyl)pyridines from nicotinonitriles, expanding the chemical library of heterocyclic derivatives of nicotinic acid and assessing their pharmacological potential (Lukyanov et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h4,7-8,10,12H,1-3,5-6,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXYACYSUYKSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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